

# Structural Elucidation of 7-Hydroxy-2,2-dimethylchromene: A Technical Guide

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## Compound of Interest

Compound Name: 7-Hydroxy-2,2-dimethylchromene

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This technical guide provides a comprehensive overview of the structural elucidation of **7-Hydroxy-2,2-dimethylchromene** (CAS No. 19012-97-6), a naturally occurring chromene derivative. This document outlines the key spectroscopic data and experimental methodologies essential for its identification and characterization.

## Chemical Structure and Properties

**7-Hydroxy-2,2-dimethylchromene** is a benzopyran derivative with the molecular formula  $C_{11}H_{12}O_2$  and a molecular weight of 176.21 g/mol. Its structure features a dihydropyran ring fused to a benzene ring, with a hydroxyl group at position 7 and two methyl groups at position 2. This compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].

## Spectroscopic Data for Structural Elucidation

The definitive identification of **7-Hydroxy-2,2-dimethylchromene** relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for its structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of the molecule. Although a complete, published, and assigned spectrum for **7-Hydroxy-2,2-**

**dimethylchromene** is not readily available in the public domain, data for structurally similar compounds, such as its methoxy derivative, 7-methoxy-2,2-dimethyl-3-chromene, provides valuable reference points[2]. The expected signals for the target compound are inferred from its structure and comparison with related molecules.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **7-Hydroxy-2,2-dimethylchromene**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~1.40	Singlet	6H	2 x $-\text{CH}_3$ (C-2)
~5.50	Doublet	1H	H-3
~6.25	Doublet	1H	H-4
~6.30	Doublet	1H	H-8
~6.40	Doublet of doublets	1H	H-6
~6.85	Doublet	1H	H-5
~9.50 (broad)	Singlet	1H	-OH (C-7)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **7-Hydroxy-2,2-dimethylchromene**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~28.0	2 x -CH <sub>3</sub> (C-2)
~76.0	C-2
~110.0	C-8
~112.0	C-4a
~115.0	C-6
~122.0	C-4
~129.0	C-3
~130.0	C-5
~155.0	C-8a
~158.0	C-7

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Mass Spectrometry Data for **7-Hydroxy-2,2-dimethylchromene**

m/z Value	Interpretation
176	Molecular Ion [M] <sup>+</sup>
161	[M - CH <sub>3</sub> ] <sup>+</sup> (Loss of a methyl group)
133	[M - CH <sub>3</sub> - CO] <sup>+</sup> (Subsequent loss of carbon monoxide)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data for **7-Hydroxy-2,2-dimethylchromene**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3350 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~2970, ~2930	C-H stretch (aliphatic)
~1620, ~1580	C=C stretch (aromatic and alkene)
~1250	C-O stretch (ether and phenol)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system.

Table 5: UV-Vis Spectral Data for **7-Hydroxy-2,2-dimethylchromene**

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	~280, ~320

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducible and accurate structural elucidation of **7-Hydroxy-2,2-dimethylchromene**.

### Sample Preparation

For NMR analysis, the compound (typically 5-10 mg) should be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

For mass spectrometry, a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile is prepared for analysis by techniques like electrospray ionization (ESI).

or atmospheric pressure chemical ionization (APCI). For gas chromatography-mass spectrometry (GC-MS), the sample can be directly injected if it is sufficiently volatile and thermally stable.

For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl<sub>4</sub> or CS<sub>2</sub>).

For UV-Vis spectroscopy, a dilute solution of the compound (typically in the micromolar concentration range) is prepared in a spectroscopic grade solvent (e.g., methanol or ethanol) and analyzed in a quartz cuvette.

## NMR Data Acquisition and Processing

A general workflow for NMR data acquisition is as follows:



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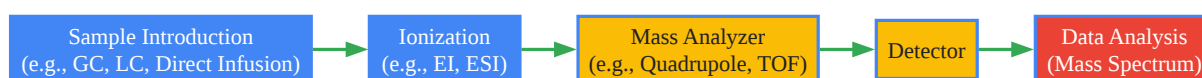
**Figure 1.** General workflow for NMR data acquisition and processing.

- 1D <sup>1</sup>H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- 1D <sup>13</sup>C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A longer relaxation delay may be necessary for quaternary carbons.
- 2D NMR:
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular structure.

## Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for mass spectrometry analysis.



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**Figure 2.** General workflow for mass spectrometry analysis.

The analysis involves ionizing the sample and then separating the ions based on their mass-to-charge ratio. The resulting mass spectrum shows the molecular ion and various fragment ions, which can be interpreted to deduce the structure of the compound.

## Biological Activity and Signaling Pathways

Currently, there is limited specific information on the biological activities and signaling pathways directly associated with **7-Hydroxy-2,2-dimethylchromene**. However, related chromene derivatives have been reported to exhibit various biological effects. For instance, Eupatoriochromene, a structurally similar compound, has shown insecticidal and plant growth regulatory activities[2]. Further research is needed to elucidate the specific biological roles of **7-Hydroxy-2,2-dimethylchromene**.

## Conclusion

The structural elucidation of **7-Hydroxy-2,2-dimethylchromene** is achieved through a synergistic application of modern spectroscopic techniques. While a complete dataset for this specific compound is not widely published, the combination of predicted data based on its known structure and comparison with closely related analogues provides a solid foundation for

its characterization. The experimental protocols outlined in this guide offer a systematic approach for researchers to obtain and interpret the necessary data for its unambiguous identification. Further investigation into its biological activities will be a valuable area for future research.

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